(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone
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Overview
Description
(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone is a complex organic compound that belongs to the class of benzodiazepines and pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone typically involves multi-step organic reactions The initial step often includes the formation of the benzodiazepine core through a cyclization reaction involving appropriate precursorsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is often used in assays to investigate enzyme inhibition and receptor binding .
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may exhibit pharmacological activities such as anxiolytic, sedative, or anticonvulsant properties, similar to other benzodiazepines .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Alprazolam: Commonly used for its anxiolytic effects.
Uniqueness
What sets (1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone apart is its unique combination of benzodiazepine and pyrimidine moieties. This dual structure may confer distinct pharmacological properties and enhance its versatility in various applications .
Properties
IUPAC Name |
(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-12-11-14(21-18(19-3)20-12)17(24)23-13(2)9-10-22(4)15-7-5-6-8-16(15)23/h5-8,11,13H,9-10H2,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCVTJOUGNKRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C2N1C(=O)C3=NC(=NC(=C3)C)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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